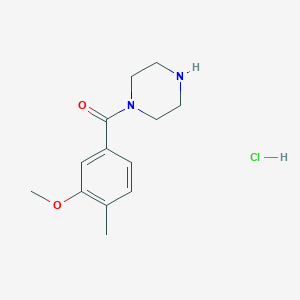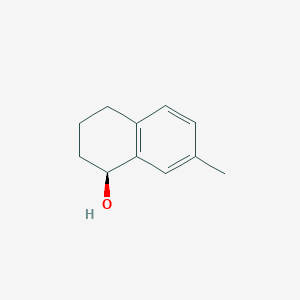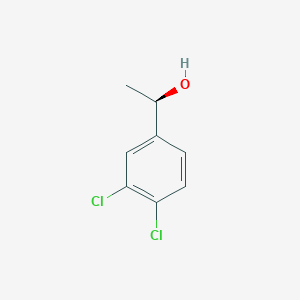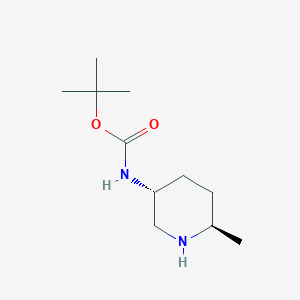
1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride
Overview
Description
“1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1171557-04-2 . It has a molecular weight of 270.76 and is typically stored at room temperature . The compound is usually in the form of a powder .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride”, has been a subject of research . Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The IUPAC name of this compound is methyl 2-methyl-5-(1-piperazinylcarbonyl)phenyl ether hydrochloride . The InChI code is 1S/C13H18N2O2.ClH/c1-10-3-4-11(9-12(10)17-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 270.76 .Scientific Research Applications
Synthesis and Characterization
1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride has been explored in the context of synthesizing new compounds with potential therapeutic applications. For instance, Marvanová et al. (2016) synthesized new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, which were considered for their dual antihypertensive properties (Marvanová et al., 2016). Similarly, Romero et al. (1994) synthesized various analogs of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for the inhibition of HIV-1 reverse transcriptase (Romero et al., 1994).
Biological Activity
Mhaske et al. (2014) focused on synthesizing derivatives of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone, which exhibited significant in vitro antibacterial activity (Mhaske et al., 2014). Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl compounds with anti-inflammatory and analgesic properties, including derivatives involving piperazine structures (Abu‐Hashem et al., 2020).
Antimicrobial Applications
Bektaş et al. (2007) explored the synthesis of new 1,2,4-triazole derivatives, including those with piperazine structures, which showed good antimicrobial activities (Bektaş et al., 2007). Patel et al. (2011) synthesized pyridine derivatives with piperazine components and tested their antimicrobial efficacy, demonstrating variable and modest activity against bacteria and fungi (Patel et al., 2011).
Metabolism and Pharmacological Properties
Kawashima et al. (1991) investigated the metabolism of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride in rats, outlining the primary biotransformation pathways (Kawashima et al., 1991). Abate et al. (2011) studied the synthesis of analogs of the σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, seeking to reduce lipophilicity for potential therapeutic applications (Abate et al., 2011).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .
properties
IUPAC Name |
(3-methoxy-4-methylphenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10-3-4-11(9-12(10)17-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHCSGBZLZNPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCNCC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1416581.png)

![methyl[(2R)-oxolan-2-ylmethyl]amine](/img/structure/B1416585.png)



![7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416593.png)
![7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416594.png)